3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate
CAS No.:
Cat. No.: VC13644912
Molecular Formula: C8H3BrF3NOS
Molecular Weight: 298.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrF3NOS |
|---|---|
| Molecular Weight | 298.08 g/mol |
| IUPAC Name | 2-bromo-4-isothiocyanato-1-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H3BrF3NOS/c9-6-3-5(13-4-15)1-2-7(6)14-8(10,11)12/h1-3H |
| Standard InChI Key | MFHVNZPLTIIYHM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at three positions:
The IUPAC name, 2-bromo-4-isothiocyanato-1-(trifluoromethoxy)benzene, reflects this substitution pattern . Key identifiers include:
Spectroscopic and Computational Data
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Topological Polar Surface Area: 53.7 Ų, indicating moderate polarity .
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Rotatable Bonds: 2, suggesting limited conformational flexibility .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves thiophosgene () reacting with 3-bromo-4-(trifluoromethoxy)aniline under controlled conditions:
Key Steps:
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Aniline Preparation: The precursor aniline is synthesized via nitration and reduction of a bromo-trifluoromethoxybenzene derivative.
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Thiophosgene Reaction: Conducted in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to scavenge HCl.
Industrial Production
While large-scale manufacturing details are scarce, suppliers such as Apollo Scientific and Thermo Fisher Scientific offer the compound for research use, indicating established laboratory-scale protocols .
Physicochemical Properties
Notes:
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The trifluoromethoxy group enhances lipophilicity () , favoring solubility in non-polar media.
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The isothiocyanate group is moisture-sensitive, necessitating anhydrous storage .
Chemical Reactivity
Nucleophilic Additions
The isothiocyanate group () reacts with amines to form thioureas:
This reactivity is exploited in peptide chemistry and drug design .
Electrophilic Substitutions
The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization :
Applications in Research
Medicinal Chemistry
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Anticancer Agents: Isothiocyanates induce apoptosis in tumor cells .
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Antimicrobials: Thiourea derivatives exhibit activity against bacterial strains.
Materials Science
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Polymer Modification: The isothiocyanate group grafts onto polymers for functional materials .
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Fluorinated Compounds: Serves as a precursor for -amines with enhanced stability .
Recent Advances
Scalable Synthesis
A two-chamber reactor method enables gram-scale production of related fluorinated amines, highlighting potential for industrial adaptation .
Stability Studies
-amines derived from this compound show high aqueous stability, broadening their utility in pharmaceuticals .
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